molecular formula C8H7ClN4S B7728859 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

Cat. No.: B7728859
M. Wt: 226.69 g/mol
InChI Key: OBKJAIJYUZQJFR-UHFFFAOYSA-N
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Description

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-bromophenyl)-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity. This compound has shown superior antimicrobial and anticancer properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJAIJYUZQJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(N2N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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